![molecular formula C18H20N2O3 B4507894 N-(2-methoxyphenyl)-6-methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide](/img/structure/B4507894.png)
N-(2-methoxyphenyl)-6-methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide
Overview
Description
N-(2-methoxyphenyl)-6-methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and is substituted with a methoxyphenyl group, a methyl group, and a carboxamide group. The unique structure of this compound makes it an interesting subject for study in organic chemistry, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyphenyl)-6-methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Povarov reaction, which involves the cycloaddition of an aniline derivative, an aldehyde, and an alkene.
Substitution Reactions:
Amidation: The carboxamide group is introduced through an amidation reaction, where an amine reacts with a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyphenyl)-6-methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic ring and the quinoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, alcohols, and N-oxide compounds.
Scientific Research Applications
N-(2-methoxyphenyl)-6-methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)-6-methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The exact pathways and molecular targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- N-(2-methoxyphenyl)-1,2,3,4-tetrahydroquinoline-3-carboxamide
- 6-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxamide
- N-(2-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxamide
Uniqueness
N-(2-methoxyphenyl)-6-methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide is unique due to its specific substitution pattern and the presence of the methoxyphenyl group, which can influence its chemical reactivity and biological activity
Biological Activity
N-(2-methoxyphenyl)-6-methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 273.31 g/mol. The compound features a hexahydroquinoline core, which is known for its diverse pharmacological properties.
Research indicates that the compound exhibits various biological activities through multiple mechanisms. It has been shown to interact with several biological targets, including:
- Free Fatty Acid Receptor 3 (FFA3) : The compound has been identified as an agonist for FFA3, which plays a role in metabolic regulation and inflammation . Activation of this receptor can have therapeutic implications in conditions such as type 2 diabetes and obesity.
- Cancer Cell Lines : Preliminary studies suggest that the compound may inhibit cell proliferation in various cancer cell lines. For instance, it has been observed to induce apoptosis in A549 lung cancer cells through the activation of caspases and inhibition of NF-κB signaling pathways .
Structure-Activity Relationship (SAR)
A detailed SAR analysis reveals that modifications to the quinoline structure can significantly affect the biological activity of the compound. For instance:
Modification | Effect on Activity |
---|---|
Substitution at the 2-position with phenyl groups | Increased potency as FFA3 agonists |
Introduction of halogen atoms | Altered receptor binding affinity |
These findings highlight the importance of specific structural components in enhancing the biological efficacy of this compound.
Anticancer Activity
In a study evaluating the anticancer potential of various tetrahydroquinolones, this compound was tested against several cancer cell lines. Results indicated a dose-dependent reduction in cell viability and increased apoptosis rates compared to control groups .
Metabolic Effects
Another investigation focused on the metabolic effects of FFA3 activation by this compound. It was found that treatment with this compound improved insulin sensitivity in diabetic mouse models . This suggests potential applications for metabolic disorders.
Properties
IUPAC Name |
N-(2-methoxyphenyl)-6-methyl-2-oxo-5,6,7,8-tetrahydro-1H-quinoline-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-11-7-8-14-12(9-11)10-13(17(21)19-14)18(22)20-15-5-3-4-6-16(15)23-2/h3-6,10-11H,7-9H2,1-2H3,(H,19,21)(H,20,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCGMBHJUYKMEGL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)C=C(C(=O)N2)C(=O)NC3=CC=CC=C3OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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